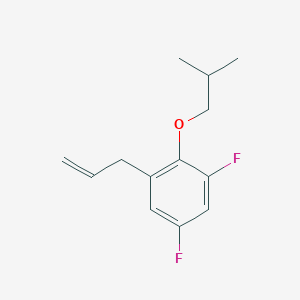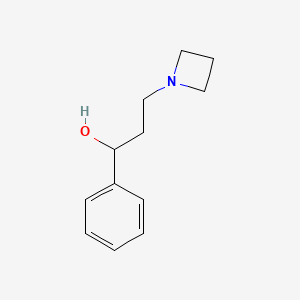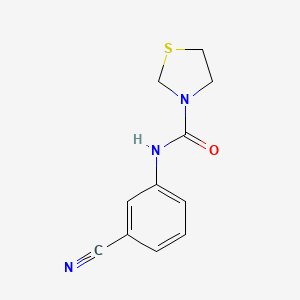![molecular formula C34H42N2O6 B12639794 (E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)
(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate is a complex organic compound with a unique structure that includes a spirocyclic framework and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the benzyl and methyl groups, and the final coupling with tert-butyl carbamate. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against specific diseases.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: This compound shares the tert-butyl carbamate group but has a different core structure.
tert-butyl 1-benzyl-4-methylpiperidin-4-ylcarbamate: Similar in structure but with variations in the substituents.
Uniqueness
(E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate is unique due to its spirocyclic framework and the combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C34H42N2O6 |
|---|---|
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
[(E)-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C34H42N2O6/c1-23-26-21-25-15-18-34(16-9-6-10-17-34)40-28(25)22-29(26)39-31(27(23)20-24-12-7-5-8-13-24)36-42-30(37)14-11-19-35-32(38)41-33(2,3)4/h5,7-8,12-13,21-22H,6,9-11,14-20H2,1-4H3,(H,35,38)/b36-31+ |
Clave InChI |
AHKOADBSMCNNAQ-XKMRCYARSA-N |
SMILES isomérico |
CC1=C(/C(=N\OC(=O)CCCNC(=O)OC(C)(C)C)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5 |
SMILES canónico |
CC1=C(C(=NOC(=O)CCCNC(=O)OC(C)(C)C)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate](/img/structure/B12639714.png)
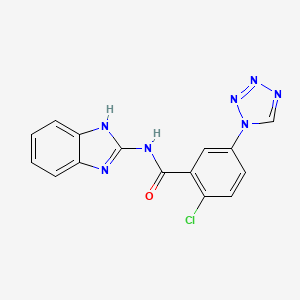

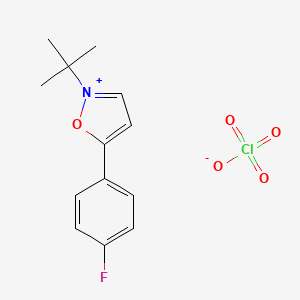
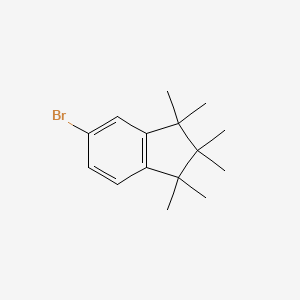
![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)
![N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide](/img/structure/B12639760.png)
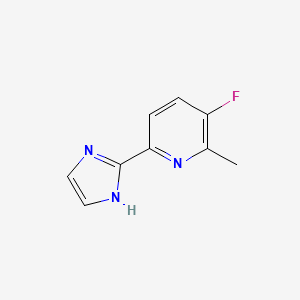
![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)
